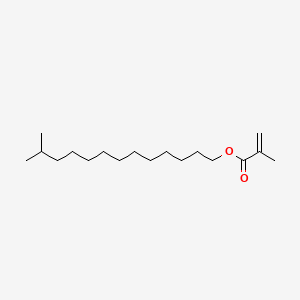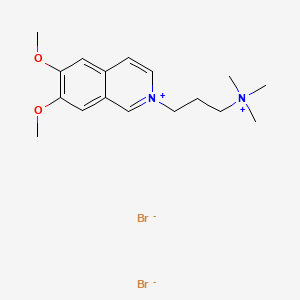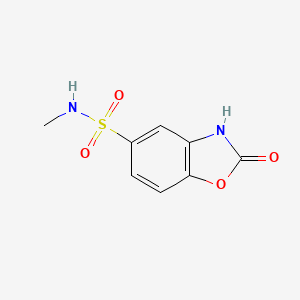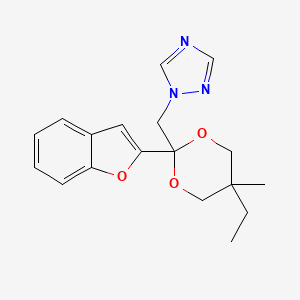
(z)-2-Heptenyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Bromohept-2-ene is an organic compound characterized by a bromine atom attached to the first carbon of a heptene chain, with a double bond between the second and third carbons in the Z-configuration. This configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving the molecule distinct stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-1-Bromohept-2-ene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to Hept-1-yne: This method involves the anti-Markovnikov addition of hydrogen bromide to hept-1-yne in the presence of peroxides, resulting in the formation of (Z)-1-Bromohept-2-ene.
Bromination of Hept-2-ene: Another approach is the selective bromination of hept-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to achieve the desired Z-configuration.
Industrial Production Methods: Industrial production of (Z)-1-Bromohept-2-ene typically involves large-scale bromination processes, where hept-2-ene is treated with bromine or N-bromosuccinimide under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: (Z)-1-Bromohept-2-ene undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form hept-1-yne or hept-2-yne, depending on the reaction conditions and the base used.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides to form dihaloalkanes or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Addition: Bromine or hydrogen bromide in inert solvents like carbon tetrachloride.
Major Products Formed:
Substitution: Hept-2-ol, heptanenitrile, or hept-2-amine.
Elimination: Hept-1-yne or hept-2-yne.
Addition: 1,2-Dibromoheptane or 1-Bromo-2-heptane.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1-Bromohept-2-ene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology and Medicine: The compound is studied for its potential biological activity and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, (Z)-1-Bromohept-2-ene is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-1-Bromohept-2-ene in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination processes. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state. In addition reactions, the compound acts as an electrophile, reacting with nucleophiles to form addition products.
Comparación Con Compuestos Similares
(E)-1-Bromohept-2-ene: The E-isomer has the higher priority substituents on opposite sides of the double bond, leading to different stereochemical properties and reactivity.
1-Bromoheptane: Lacks the double bond, resulting in different chemical behavior and applications.
Hept-2-ene: The parent alkene without the bromine substituent, used in different synthetic applications.
Uniqueness: (Z)-1-Bromohept-2-ene’s unique Z-configuration imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions, making it valuable in stereoselective synthesis and applications requiring precise molecular geometry.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
(Z)-1-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5- |
Clave InChI |
OWNFMPKLXRVOQC-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CBr |
SMILES canónico |
CCCCC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)



![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)



![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)





